2-(Dimethylamino)pyridine-3-thiol
CAS No.:
Cat. No.: VC18066585
Molecular Formula: C7H10N2S
Molecular Weight: 154.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2S |
|---|---|
| Molecular Weight | 154.24 g/mol |
| IUPAC Name | 2-(dimethylamino)pyridine-3-thiol |
| Standard InChI | InChI=1S/C7H10N2S/c1-9(2)7-6(10)4-3-5-8-7/h3-5,10H,1-2H3 |
| Standard InChI Key | GNFLAPCNSBEYOI-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=C(C=CC=N1)S |
Introduction
Key Findings
2-(Dimethylamino)pyridine-3-thiol (C₇H₁₀N₂S) is a heterocyclic compound featuring a pyridine ring substituted with a dimethylamino group at the 2-position and a thiol group at the 3-position. With a molecular weight of 154.24 g/mol, this compound exhibits unique physicochemical properties, including nucleophilic reactivity and tautomeric equilibria . Its synthesis leverages both classical organic transformations and modern catalytic methods , enabling applications in catalysis, drug delivery systems, and polymer chemistry . Recent studies highlight its potential in nanotechnology and biomedicine, particularly in gold nanoparticle (AuNP) functionalization .
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule consists of a pyridine backbone with two functional groups:
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Dimethylamino group (-N(CH₃)₂) at position 2, contributing electron-donating effects.
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Thiol group (-SH) at position 3, enabling nucleophilic and redox activity.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂S | |
| Molecular Weight | 154.24 g/mol | |
| CAS Number | 2229280-33-3 | |
| Tautomeric Form | Thiol-thione equilibrium |
Tautomeric Behavior
The thiol group participates in a tautomeric equilibrium with its thione form, influenced by solvent polarity. Computational studies on analogous pyridinethiols reveal that the thione form (C=S) is thermodynamically favored in non-polar solvents due to resonance stabilization . For 2-(dimethylamino)pyridine-3-thiol, this equilibrium is critical for its reactivity in nucleophilic substitutions .
Synthesis and Manufacturing Processes
Classical Synthetic Routes
Two primary strategies dominate its synthesis:
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Functional Group Modification:
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Protection-Deprotection Approach:
Table 2: Comparison of Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Substitution | Fewer steps, cost-effective | Low regioselectivity |
| Protection-Deprotection | High purity, controlled steps | Requires hazardous reagents |
Catalytic Innovations
Recent patents describe using zinc chloride (ZnCl₂) as a catalyst to enhance the coupling efficiency between 4-chloropyridine derivatives and dimethylamine . This method reduces reaction times from 24 hours to 6 hours while maintaining yields above 75% .
Physicochemical Properties
Thermal Stability
Solubility and Reactivity
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Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol.
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Nucleophilicity: The thiol group (-SH) exhibits strong nucleophilic character, reacting with electrophiles like alkyl halides and epoxides .
Chemical Reactivity and Mechanisms
Thiol-Based Reactions
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Thioether Formation: Reacts with alkyl halides (R-X) to form stable thioethers (R-S-C₇H₉N₂).
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Oxidation: Converts to disulfides (R-S-S-R) in the presence of oxidizing agents like H₂O₂.
Catalytic Activity
In epoxy-thiol polymerization, the dimethylamino group acts as a base, accelerating the ring-opening of epoxides . This property is exploited in adhesives and coatings with delayed curing profiles .
Applications in Scientific Research
Nanotechnology
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AuNP Functionalization: Thiol groups bind to gold surfaces, enabling the creation of drug-loaded nanoparticles for targeted therapies .
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Polymer Networks: Serves as a crosslinker in thiol-ene click reactions, producing mechanically stable hydrogels .
Organic Synthesis
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Nucleophilic Catalyst: Enhances acylation and phosphorylation reactions by activating electrophilic substrates.
Recent Advances and Future Directions
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